Ethyl 7-methoxybenzofuran-2-carboxylate is an organic compound with the chemical formula C₁₂H₁₂O₄ and a molecular weight of 220.22 g/mol. It is classified as an ester derivative of benzofuran, specifically featuring a methoxy group at the 7-position and a carboxylate group at the 2-position. This compound is recognized for its potential applications in medicinal chemistry and materials science, owing to its diverse biological activities, including anti-tumor, antibacterial, and antioxidant properties .
The synthesis of ethyl 7-methoxybenzofuran-2-carboxylate typically involves several key steps. One common method includes the reaction of ortho-vanillin with diethyl bromomalonate, leading to the formation of the desired benzofuran derivative. This process may involve intermediate compounds such as 7-methoxybenzofuran-2-carboxylic acid ethyl ester, which can be synthesized through various methods including cyclization reactions with hydrazine hydrate and substituted benzaldehydes in acidic conditions .
Ethyl 7-methoxybenzofuran-2-carboxylate features a benzofuran core structure, characterized by a fused benzene and furan ring system. The methoxy group (-OCH₃) is located at the 7-position, while the ethyl ester functional group is attached to the carboxylic acid at the 2-position.
Ethyl 7-methoxybenzofuran-2-carboxylate can undergo various chemical transformations:
The mechanism of action for ethyl 7-methoxybenzofuran-2-carboxylate involves its interaction with various biological targets. Research suggests that benzofuran derivatives can inhibit specific enzymes and modulate cellular signaling pathways, contributing to their observed biological effects such as anticancer activity and antimicrobial properties .
Relevant data indicates that this compound can be effectively used in various synthetic applications due to its reactivity profile .
Ethyl 7-methoxybenzofuran-2-carboxylate has several scientific uses:
Benzofuran represents a privileged scaffold in drug discovery due to its structural resemblance to endogenous biomolecules and versatile pharmacological profile. This bicyclic heterocycle, comprising fused benzene and furan rings, serves as a molecular framework in over 60 FDA-approved drugs and clinical candidates targeting cancer, infectious diseases, and neurological disorders [4] [8]. The scaffold's drug-likeness stems from its capacity for diverse intermolecular interactions—including π-π stacking, hydrogen bonding, and hydrophobic contacts—enabling precise target engagement within enzyme binding pockets [8]. Natural benzofurans like moracin D (from Morus alba) and cicerfuran (from Cicer species) exemplify this pharmacophoric versatility, demonstrating potent anti-inflammatory, anticancer, and antimicrobial activities [4] [8]. Synthetic derivatives further expand this utility, with molecules like the antiarrhythmic drug amiodarone and β-adrenoceptor antagonist bufuralol underscoring the scaffold's clinical impact [8]. Ethyl 7-methoxybenzofuran-2-carboxylate (EMBC; CAS 50551-58-1) epitomizes a structurally optimized benzofuran building block, integrating key modifications—methoxy substitution at C7 and ethyl ester at C2—that synergistically enhance its drug discovery applications.
Table 1: Physicochemical Profile of Ethyl 7-Methoxybenzofuran-2-carboxylate
Property | Value | Measurement Reference |
---|---|---|
CAS Registry Number | 50551-58-1 | [3] |
Molecular Formula | C₁₂H₁₂O₄ | [1] [3] [5] |
Molecular Weight | 220.22 g/mol | [3] [5] |
Melting Point | 85–90 °C | [10] |
XLogP3 | 2.618 | [10] |
Topological Polar Surface Area (TPSA) | 48.67 Ų | [3] |
Hydrogen Bond Acceptors | 4 | [3] |
Rotatable Bonds | 3 | [3] |
Benzofuran's dominance in medicinal chemistry arises from its balanced physicochemical properties and broad bioactivity spectrum. Clinically, benzofuran-containing drugs target multiple therapeutic areas:
Mechanistically, the benzofuran core enables dual-target engagement. In AChE inhibitors, for example, it occupies the peripheral anionic site (PAS) while appended pharmacophores bind the catalytic anionic site (CAS), enhancing potency and selectivity [6]. The scaffold’s metabolic stability further bolsters its utility; unlike furans, the benzene ring fusion reduces oxidation susceptibility, improving pharmacokinetic profiles [8].
Table 2: Therapeutic Applications of FDA-Approved Benzofuran Derivatives
Drug | Therapeutic Class | Primary Target/Mechanism | Key Benzofuran Modification |
---|---|---|---|
Amiodarone | Antiarrhythmic | Potassium/sodium channel blocker | 2-Butyl-3-benzofuranyl moiety |
Bufuralol | β-Adrenoceptor antagonist | Non-selective β-adrenergic blockade | 7-Ethylbenzofuran core |
Bergapten | Antipsoriatic | Photosensitizer/UVA activation | Furocoumarin fusion |
Vilazodone | Antidepressant | Serotonin reuptake inhibition/5-HT1A partial agonism | 5-(benzofuran-3-yl)piperazine |
Bioactivity Distribution Analysis: Among 7,482 benzofuran-related publications (2011–2022), ~70% describe anticancer or antimicrobial activities, highlighting the scaffold’s dominance in these therapeutic areas [8]. This breadth stems from structural tunability: electronic perturbations via substitutions at C2, C3, C6, or C7 modulate target affinity and selectivity, enabling rational drug design.
The 7-methoxy group (-OCH₃) strategically enhances benzofuran bioactivity through three interdependent mechanisms:
In EMBC, the 7-methoxy group specifically amplifies AChE inhibition. Molecular docking of 7-methoxybenzofuran chalconoids reveals critical interactions: the methoxy oxygen hydrogen-bonds with Asn β258 in AChE, while the benzofuran π-system stacks with Trp279 at the PAS [6]. This dual binding underlies the 10–100-fold potency boost observed versus des-methoxy analogs. Notably, compound 6m (featuring 7-methoxybenzofuran and N-(2-bromobenzyl)-3-pyridinium) achieves IC₅₀ = 0.027 μM against AChE—rivaling donepezil [6].
Table 3: Impact of Benzofuran Substitution Patterns on Biological Activity
Substitution Pattern | Biological Activity | Potency (IC₅₀ or EC₅₀) | Reference |
---|---|---|---|
7-Methoxy | Acetylcholinesterase inhibition | 0.027 μM (compound 6m) | [6] |
7-Hydroxy | Antiproliferative (MCF-7 breast cancer) | 1.8 μM (moracin D) | [4] |
5,7-Dimethoxy | Pancreatic lipase inhibition | 4.2 μM (kuwanon C) | [4] |
Unsubstituted | Antibacterial (S. aureus) | 32 μg/mL (usnic acid) | [4] |
The ethyl ester moiety (-COOCH₂CH₃) at C2 of EMBC serves as a multifunctional pharmacophore and synthetic handle:
In benzofuran-based AChE inhibitors, the ethyl ester balances optimal LogP (2.5–3.0) for blood-brain barrier penetration while providing a synthetic vector to introduce pyridinium moieties. For example, EMBC undergoes Claisen-Schmidt condensation with pyridine carboxaldehydes to yield neuroactive chalconoids [6]. The ethyl group specifically optimizes clearance: methyl esters exhibit rapid hepatic hydrolysis, while bulkier esters (e.g., isopropyl) reduce metabolic conversion rates. Ethyl esters strike an ideal compromise between stability and bioconversion [4].
Table 4: Synthetic Applications of Ethyl 7-Methoxybenzofuran-2-carboxylate
Reaction | Product Class | Biological Application | Yield Range |
---|---|---|---|
Claisen-Schmidt condensation | Benzofuran-chalcone hybrids | AChE inhibitors (e.g., compound 6m) | 70–85% |
Hydrolysis | 7-Methoxybenzofuran-2-carboxylic acid | Prodrug synthesis | >90% |
Amidation | Benzofuran-2-carboxamides | Antimicrobial agents | 60–78% |
Reduction | 2-Hydroxymethylbenzofurans | Fluorescent sensors | 65–82% |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1